molecular formula C22H19N3O6 B2943220 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877656-65-0

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

Cat. No.: B2943220
CAS No.: 877656-65-0
M. Wt: 421.409
InChI Key: JBFROOONXQLKHG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a complex organic compound with a unique structure that includes a benzofuro[3,2-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

The synthesis of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This is achieved through a substitution reaction where a phenyl group is introduced into the core structure.

    Acetylation: The compound is then acetylated to introduce the acetamido group.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can be compared with other similar compounds such as:

    Ethyl 4-phenyl-2,4-dioxobutanoate: This compound has a similar ester group but lacks the benzofuro[3,2-d]pyrimidine core.

    2-(2,4-Dioxo-3-phenyl-thiazolidin-5-ylamino)-benzoic acid ethyl ester: This compound shares the phenyl and ester groups but has a different core structure.

    Ethyl 2,4-dioxo-4-(2-CF3-phenyl)butanoate: This compound includes a trifluoromethyl group, which imparts different chemical properties.

The uniqueness of this compound lies in its benzofuro[3,2-d]pyrimidine core, which provides distinct biological and chemical properties compared to these similar compounds.

Properties

CAS No.

877656-65-0

Molecular Formula

C22H19N3O6

Molecular Weight

421.409

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C22H19N3O6/c1-2-30-18(27)12-23-17(26)13-24-19-15-10-6-7-11-16(15)31-20(19)21(28)25(22(24)29)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,23,26)

InChI Key

JBFROOONXQLKHG-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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